molecular formula C13H10F3N3O2S B2861056 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea CAS No. 320420-60-8

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea

Cat. No.: B2861056
CAS No.: 320420-60-8
M. Wt: 329.3
InChI Key: SPXHZKMEELELFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a diarylurea scaffold with a 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl group linked to a phenylurea moiety. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the thiazole ring contributes to electronic and steric effects .

Molecular Formula: Presumed to be C₁₄H₁₁F₃N₃O₂S (exact mass: ~342.3 g/mol), though precise data is absent in the provided evidence.

Potential Applications: Based on structural analogs (e.g., pesticidal ureas and anticancer diarylureas), it may exhibit bioactivity in agrochemical or pharmaceutical contexts .

Properties

IUPAC Name

2-methyl-N-(phenylcarbamoyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c1-7-17-10(13(14,15)16)9(22-7)11(20)19-12(21)18-8-5-3-2-4-6-8/h2-6H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXHZKMEELELFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Thiazole Ring:

    • Starting with 2-methyl-4-(trifluoromethyl)-1,3-thiazole, the compound can be synthesized through cyclization of thioamides with α-haloketones under mild conditions.

  • Formation of the Phenylurea Moiety:

    • This involves the reaction of phenyl isocyanate with suitable amines under an inert atmosphere, typically at ambient temperatures.

    • Example Reaction:

      • Phenyl isocyanate + Amine → N-phenylurea

  • Coupling of Thiazole and Phenylurea:

    • The final step involves coupling the synthesized thiazole derivative with phenylurea using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods:

  • In an industrial setting, these reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to control reaction parameters precisely, ensuring consistent production on a large scale.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation and Reduction:

    • The compound can undergo oxidative processes forming corresponding sulfoxides and sulfones, depending on the reagents used such as hydrogen peroxide or m-chloroperbenzoic acid.

    • Reduction reactions using agents like LiAlH4 can target specific functional groups, potentially reducing the urea moiety.

  • Substitution:

    • Halogenation using NBS (N-bromosuccinimide) can lead to substitution on the thiazole ring, especially in the presence of light or radical initiators.

    • Nucleophilic substitution at the carbonyl carbon of the urea moiety is another pathway, often catalyzed by bases or nucleophiles.

Common Reagents and Conditions:

  • Oxidative reagents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Lithium aluminum hydride

  • Halogenation agents: N-bromosuccinimide

  • Base catalysts: Sodium hydride

Major Products Formed from These Reactions:

  • Sulfoxides, sulfones, halogenated thiazole derivatives, and various substituted urea products.

Scientific Research Applications

Chemistry:

  • The compound serves as a precursor in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and chemical synthesis strategies.

Biology and Medicine:

  • In drug discovery, it acts as a lead compound for developing pharmaceuticals targeting specific enzymes or receptors, given its thiazole core known for bioactivity.

  • Used in the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

Industry:

  • Employed as an intermediate in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

Mechanism:

  • The compound typically acts by interfering with biological pathways involving its thiazole core or urea moiety. These moieties can form strong hydrogen bonds and pi-pi stacking interactions with biological targets.

Molecular Targets and Pathways:

  • Enzymes such as protein kinases, where it can inhibit phosphorylation processes.

  • DNA and RNA interactions due to its planar structure, potentially disrupting nucleic acid functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Diarylurea Derivatives

N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N'-Phenylurea (CTPPU)
  • Structure : Lacks the thiazole ring; instead, it has a 4-chloro-3-(trifluoromethyl)phenyl group.
  • Activity : Demonstrates anticancer effects against NSCLC cells by inducing cell cycle arrest .
  • Key Difference : Replacement of the thiazole-carbonyl group with a chloro-trifluoromethylphenyl moiety likely alters target specificity and solubility.
N-[2-(4-Methylpiperazino)-5-(Trifluoromethyl)Phenyl]-N'-Phenylurea
  • Structure : Incorporates a piperazine ring instead of thiazole.
  • Molecular Formula : C₁₉H₂₁F₃N₄O (mass: 378.39 g/mol).
  • Solubility : The piperazine group may enhance water solubility compared to the hydrophobic thiazole .

Thiazole-Containing Compounds

Thifluzamide (N-(2,6-Dibromo-4-(Trifluoromethoxy)Phenyl)-2-Methyl-4-Trifluoromethyl-5-Thiazolecarboxamide)
  • Structure : Shares the 2-methyl-4-trifluoromethylthiazole group but is a carboxamide rather than a urea.
  • Use : Fungicide targeting succinate dehydrogenase .
  • Comparison : The urea linkage in the target compound may confer different binding kinetics compared to carboxamides.
Thiazole Carbohydrazide Derivatives ()
  • Structure : Feature hydrazide (-CONHNH₂) groups instead of urea.
  • Physical Properties : Melting points range from 160–220°C, with molecular formulas like C₂₀H₁₆F₃N₃O₂S.
  • Key Difference : Hydrazides are less stable than ureas under physiological conditions, limiting their therapeutic utility .

Pesticidal Ureas

Forchlorfenuron (N-(2-Chloro-4-Pyridinyl)-N'-Phenylurea)
  • Structure : Contains a chloropyridinyl group instead of thiazole.
  • Use : Plant growth regulator .
  • Comparison : The thiazole in the target compound may enhance UV stability compared to pyridine.
Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide)
  • Structure : A benzamide-urea hybrid.
  • Use : Insect growth regulator .
  • Key Difference : The benzamide group may reduce systemic mobility compared to thiazole-based structures.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Use
Target Compound C₁₄H₁₁F₃N₃O₂S (est.) Thiazole, -CF₃, urea Potential agrochemical/pharma
CTPPU C₁₄H₁₀ClF₃N₃O 4-Cl-3-CF₃-phenyl, urea Anticancer (NSCLC)
Thifluzamide C₁₀H₆Br₂F₆N₂O₂S Thiazole, -CF₃, carboxamide Fungicide
Forchlorfenuron C₁₂H₁₀ClN₃O Chloropyridinyl, urea Plant growth regulator

Table 2: Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol)
Target Compound Not reported ~342.3
Thiazole Carbohydrazide (C20H16F3N3O2S) 160–220 443.42
N-[2-(4-Methylpiperazino)-... () Not reported 378.39

Research Findings and Implications

  • Anticancer Activity : The diarylurea scaffold in CTPPU suggests the target compound may also interact with kinase pathways, but the thiazole group could modulate selectivity .
  • Agrochemical Potential: Structural parallels to thifluzamide and forchlorfenuron indicate possible pesticidal applications, particularly if the urea-thiazole combination enhances target binding .
  • Synthesis Challenges : Introducing the thiazole ring (vs. simpler aryl groups) may require specialized reagents or catalysts, affecting yield and scalability .

Biological Activity

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea, with the CAS number 320420-61-9, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C14H9F6N3O2S
  • Molecular Weight : 397.3 g/mol
  • Chemical Structure : The compound features a thiazole ring with trifluoromethyl and carbonyl substituents, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Key findings include:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits bactericidal properties against several bacterial strains. It inhibits protein synthesis and affects nucleic acid and peptidoglycan production pathways .
  • Minimum Inhibitory Concentration (MIC) :
    • Effective against Gram-positive bacteria with MIC values ranging from 15.625 to 125 μM for different strains .
    • Shows moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with MBIC values between 31.108–124.432 μg/mL .

Anticancer Activity

Studies have indicated that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The precise mechanisms remain under investigation, but preliminary data suggest the involvement of apoptosis pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study demonstrated that the compound effectively reduced biofilm formation by up to 90% in Candida tropicalis and showed significant inhibition against Enterococcus faecalis and Staphylococcus aureus .
  • In Vitro Testing : In vitro assays have confirmed the compound's ability to disrupt established biofilms and inhibit planktonic growth of pathogenic bacteria, highlighting its potential as a therapeutic agent in treating biofilm-associated infections.

Data Tables

Biological Activity Tested Strains MIC (μM) MBIC (μg/mL)
AntistaphylococcalStaphylococcus aureus15.625 - 62.562.216 - 124.432
AntienterococcalEnterococcus faecalis62.5 - 12531.108 - 62.216
AntifungalCandida tropicalisNot specifiedUp to 90% reduction

Q & A

Basic: What multi-step synthetic routes are recommended for synthesizing N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-phenylurea?

The synthesis typically involves:

  • Step 1: Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Step 2: Functionalization of the thiazole ring at the 5-position with a trifluoromethyl group using electrophilic trifluoromethylation agents (e.g., Togni’s reagent) .
  • Step 3: Carbonylation at the thiazole-5-yl position via coupling reactions (e.g., using phosgene equivalents or carbonyl diimidazole) to form the urea linkage with the phenyl group .
  • Critical Parameters: Solvent selection (e.g., DMF for polar intermediates), temperature control (0–60°C to prevent side reactions), and catalyst use (e.g., palladium for cross-couplings) are essential for yield optimization .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the thiazole ring and urea linkage. For example, the trifluoromethyl group shows a distinct 19F NMR signal at ~-60 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion at m/z 402.1) and isotopic patterns consistent with sulfur and fluorine .
  • HPLC-PDA: Assesses purity (>95%) and detects impurities from incomplete trifluoromethylation or urea coupling .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation: Systematically modify the phenylurea moiety (e.g., electron-withdrawing groups like nitro or halogens) to enhance binding affinity to target enzymes .
  • Thiazole Ring Modifications: Replace the 2-methyl group with bulkier alkyl chains to evaluate steric effects on receptor interactions .
  • Biological Assays: Test derivatives against target pathogens (e.g., bacterial strains) or cancer cell lines, using dose-response curves (IC50/EC50) to quantify potency improvements .
  • Computational Modeling: Perform molecular docking to predict interactions with biological targets (e.g., kinase active sites) and prioritize synthetic targets .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

  • Standardized Assay Conditions: Control variables like solvent (DMSO concentration <0.1%), cell line passage number, and incubation time to minimize variability .
  • Target Validation: Use CRISPR knockout models to confirm the compound’s specificity for suspected targets (e.g., tyrosine kinases) .
  • Metabolite Profiling: Identify active metabolites via LC-MS in vivo to distinguish parent compound effects from metabolic byproducts .
  • Collaborative Reproducibility: Cross-validate data across labs using shared compound batches and protocols .

Advanced: How can researchers investigate the agrochemical potential of this compound?

  • Mode-of-Action Studies: Screen against plant pathogens (e.g., Fusarium spp.) or insect larvae, comparing efficacy to commercial fungicides/insecticides (e.g., fluxametamide) .
  • Soil Half-Life Analysis: Use 14C-labeled compound to track degradation rates and environmental persistence under varying pH/temperature conditions .
  • Resistance Monitoring: Serial passaging of pathogens in sublethal doses identifies mutations conferring resistance, guiding derivative design .

Basic: What are the stability considerations for storing and handling this compound?

  • Storage: -20°C under argon to prevent urea bond hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Light Sensitivity: Amber vials prevent photodegradation of the thiazole ring .
  • Handling: Use gloveboxes for air-sensitive steps (e.g., trifluoromethylation) to maintain yield .

Advanced: What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Bioavailability: Administer orally and intravenously to calculate %F. Low solubility may necessitate nanoformulation .
  • Tissue Distribution: LC-MS/MS quantifies compound levels in target organs (e.g., liver, tumors) post-administration .
  • CYP450 Inhibition: Screen against cytochrome isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.